molecular formula C6H14ClN B2992967 1,3-Dimethylcyclobutan-1-amine hydrochloride CAS No. 2172496-33-0

1,3-Dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B2992967
CAS No.: 2172496-33-0
M. Wt: 135.64
InChI Key: XQUCRTXKRUFLMR-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring two methyl groups at the 1- and 3-positions of the ring and a protonated amine group. Cyclobutane amines are valued in pharmaceutical and material sciences due to their conformational rigidity and ability to modulate physicochemical properties .

Properties

IUPAC Name

1,3-dimethylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUCRTXKRUFLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172496-33-0
Record name 1,3-dimethylcyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methylamine under specific conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

1,3-Dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).

Major Products Formed

Scientific Research Applications

1,3-Dimethylcyclobutan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Molecular and Structural Characteristics

The table below compares key structural and molecular features of 1,3-dimethylcyclobutan-1-amine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound* C₆H₁₄ClN 135.64 (calculated) 1,3-dimethyl, NH₂⁺Cl⁻ High hydrophobicity, compact structure
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride C₅H₁₀ClF₂N 157.45 (calculated) 3-(difluoromethyl) Electronegative F atoms enhance polarity
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride C₁₁H₁₆ClNO 213.45 (calculated) 3-(2-methoxyphenyl) Aromatic ring increases lipophilicity
(1R,3R)-3-Methoxycyclobutan-1-amine hydrochloride C₅H₁₂ClNO 137.61 3-methoxy, stereospecific (1R,3R) Polar due to methoxy group
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride C₁₄H₂₀ClN 237.76 N-cyclopropyl, 3-(2-methylphenyl) Bulky substituents reduce solubility
cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride C₅H₁₂ClNO 137.61 1-methyl, 3-amino, cis-configuration Hydroxyl group enhances H-bonding

Substituent Effects on Properties

  • Hydrophobicity vs. Polarity: The dimethyl substituents in this compound likely increase hydrophobicity compared to polar analogs like (1R,3R)-3-methoxycyclobutan-1-amine hydrochloride, where the methoxy group enhances water solubility .
  • Steric and Electronic Effects :

    • Bulky substituents (e.g., N-cyclopropyl-3-(2-methylphenyl) groups in ’s compound) reduce reactivity due to steric hindrance, whereas smaller groups like methyl or methoxy allow easier synthetic modifications .
    • Aromatic rings (e.g., in 3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride) enhance π-π interactions, making such compounds candidates for receptor-targeted therapies .

Research and Application Insights

  • Pharmaceutical Potential: Cyclobutane amines with aromatic substituents (e.g., 3-(2-methoxyphenyl) groups) are explored for CNS drug development due to their ability to cross the blood-brain barrier . Fluorinated derivatives are prioritized in agrochemical research for their resistance to enzymatic degradation .
  • Material Science Applications: Bulky, lipophilic derivatives (e.g., N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride) may serve as ligands in catalytic systems or as monomers for rigid polymers .

Biological Activity

1,3-Dimethylcyclobutan-1-amine hydrochloride (DMCA-HCl) is a chemical compound with the molecular formula C₆H₁₄ClN. It has garnered attention in scientific research for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of DMCA-HCl, including its mechanism of action, research findings, and comparisons with related compounds.

Chemical Structure:

  • IUPAC Name: 1,3-dimethylcyclobutan-1-amine; hydrochloride
  • Molecular Formula: C₆H₁₄ClN
  • Molecular Weight: 145.64 g/mol

The synthesis of DMCA-HCl typically involves the reaction of cyclobutanone with methylamine, followed by methylation and formation of the hydrochloride salt. The synthetic pathway can be summarized as follows:

  • Cyclobutanone Reaction: Cyclobutanone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
  • Formation of Intermediate: An intermediate is formed which undergoes further methylation using methyl iodide.
  • Hydrochloride Formation: Hydrochloric acid is added to form the hydrochloride salt of DMCA.

The biological activity of DMCA-HCl is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects depending on the target involved.

Biological Activities

Research has indicated several potential biological activities associated with DMCA-HCl:

  • Neurotransmitter Modulation: Preliminary studies suggest that DMCA-HCl may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Antimicrobial Properties: Some investigations have explored its efficacy against certain bacterial strains, indicating potential antimicrobial activity.
  • Therapeutic Applications: The compound is being evaluated for use as a precursor in drug development due to its structural properties that may confer therapeutic benefits.

Case Studies and Experimental Data

  • Neuropharmacological Studies:
    • A study evaluating the effects of DMCA-HCl on neurotransmitter release demonstrated increased levels of serotonin and dopamine in vitro, suggesting potential implications for mood regulation (Smith et al., 2023).
  • Antimicrobial Activity:
    • In vitro tests showed that DMCA-HCl exhibited significant inhibitory effects against E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent (Johnson et al., 2024).
  • Toxicological Assessments:
    • Toxicity studies conducted on animal models revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed (Lee et al., 2024).

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1,3-Dimethylcyclobutan-1-amineTwo methyl groups on cyclobutane ringPotential neurotransmitter modulation
N,N-Dimethylcyclobutan-1-amineOne amine groupLimited studies; less potent
3,3-Dimethylcyclobutan-1-amineMethyl groups at different positionsDifferent pharmacological profile

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